![molecular formula C11H10ClNO2 B1488240 3-(5-chloro-1H-indol-1-yl)propanoic acid CAS No. 18108-89-9](/img/structure/B1488240.png)
3-(5-chloro-1H-indol-1-yl)propanoic acid
Overview
Description
3-(5-chloro-1H-indol-1-yl)propanoic acid is a compound with the CAS Number: 18108-89-9 . It has a molecular weight of 223.66 and its IUPAC name is 3-(5-chloro-1H-indol-1-yl)propanoic acid .
Molecular Structure Analysis
The molecular formula of 3-(5-chloro-1H-indol-1-yl)propanoic acid is C11H10ClNO2 . The InChI code is 1S/C11H10ClNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) .Physical And Chemical Properties Analysis
3-(5-chloro-1H-indol-1-yl)propanoic acid is a powder . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Scientific Research Applications
Urease Inhibitors
Indole-based compounds have been synthesized and evaluated for their inhibitory potential against the urease enzyme, indicating potential applications in treating diseases associated with urease-producing bacteria. For instance, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides showed potent urease inhibition, suggesting their utility in drug design programs aimed at urease-related pathologies (Nazir et al., 2018).
cPLA2α Inhibitors
Another study focused on the design, synthesis, and biological evaluation of new indole-based cytosolic phospholipase A2α (cPLA2α) inhibitors. These compounds, including those with the 3-(1-aryl-1H-indol-5-yl)propanoic acid structure, showed promise for oral efficacy in inflammatory models, highlighting their potential in developing anti-inflammatory drugs (Tomoo et al., 2014).
Corrosion Inhibition
Indole derivatives have also been studied for their corrosion inhibition properties. Schiff bases derived from L-Tryptophan, structurally related to indole compounds, demonstrated effective corrosion inhibition on carbon steel in acidic environments. This suggests potential applications in materials science for protecting metals against corrosion (Vikneshvaran & Velmathi, 2019).
Antimicrobial Activity
Schiff bases containing the indole group have shown remarkable antimicrobial activity, indicating the potential of indole derivatives, including 3-(5-chloro-1H-indol-1-yl)propanoic acid, in developing new antimicrobial agents. This includes activity against bacteria and fungi, highlighting the broad-spectrum potential of such compounds (Radhakrishnan et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-(5-chloro-1h-indol-1-yl)propanoic acid, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the effects of 3-(5-chloro-1h-indol-1-yl)propanoic acid at the molecular and cellular level are diverse and depend on the specific targets and pathways it interacts with .
properties
IUPAC Name |
3-(5-chloroindol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMLYCMUFWVGGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)O)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-1H-indol-1-yl)propanoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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